Welcome to the BenchChem Online Store!
molecular formula C9H13F3O B8486024 4-(3,3,3-Trifluoropropyl)cyclohexanone

4-(3,3,3-Trifluoropropyl)cyclohexanone

Cat. No. B8486024
M. Wt: 194.19 g/mol
InChI Key: SGDYDVUVWPKBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06197729B1

Procedure details

35.6 g of 4-(3,3,3-trifluoropropyl)cyclohexanol were dissolved in 600 ml of acetone and 37 ml of water and mixed with 69 ml of Jones reagent. The mixture was stirred at room temperature for 24 h, mixed with 9 ml of isopropanol and 24 g of sodium hydrogen carbonate, the precipitate was filtered off and the residue was taken up in saturated aqueous sodium chloride. The mixture was extracted with ether and the combined ether phases were washed with water, dried and concentrated. Chromatography over silica gel (petroleum ether/ethyl acetate=3:1) gave the title product as a colourless oil.
Name
4-(3,3,3-trifluoropropyl)cyclohexanol
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]1.O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.C(=O)([O-])O.[Na+]>CC(C)=O.C(O)(C)C>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1 |f:2.3.4,5.6|

Inputs

Step One
Name
4-(3,3,3-trifluoropropyl)cyclohexanol
Quantity
35.6 g
Type
reactant
Smiles
FC(CCC1CCC(CC1)O)(F)F
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
O
Name
Jones reagent
Quantity
69 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the combined ether phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(CCC1CCC(CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.